6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC17426500
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N4 |
|---|---|
| Molecular Weight | 164.21 g/mol |
| IUPAC Name | 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H12N4/c1-12-3-2-7-6(4-12)8(9)11-5-10-7/h5H,2-4H2,1H3,(H2,9,10,11) |
| Standard InChI Key | HAOXUWHEHFHOMA-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=C(C1)C(=NC=N2)N |
Introduction
Chemical Identity and Structural Features
Core Structure and Isomer Considerations
The compound belongs to the pyrido[4,3-d]pyrimidine family, characterized by a fused bicyclic system comprising a pyridine and pyrimidine ring. The numbering of the ring system places the pyrimidine nitrogen at position 1 and the pyridine nitrogen at position 4, with the amine group at position 4 and a methyl substituent at position 6 . Notably, positional isomerism significantly impacts biological activity; for example, 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS: 66521-82-2) has been documented with a melting point of 211–213°C and a predicted pKa of 6.80 . While the 4-amine derivative remains less characterized, its structural analogy to validated kinase inhibitors suggests comparable physicochemical properties.
Predicted Physicochemical Properties
Based on computational models for analogous structures, the 4-amine derivative likely exhibits:
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Molecular formula: C₈H₁₂N₄
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Molar mass: 164.21 g/mol
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logP: ~1.5–2.0 (indicating moderate lipophilicity)
These properties align with drug-like molecules, though experimental validation is necessary to confirm solubility and permeability profiles.
Synthetic Methodologies
General Routes to Pyrido[4,3-d]pyrimidines
Pyrido[4,3-d]pyrimidines are typically synthesized via:
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Cyclocondensation reactions: Combining pyridine or pyrimidine precursors with amines or carbonyl compounds under acidic or basic conditions .
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Multicomponent reactions: Utilizing catalysts like palladium to assemble rings from fragments such as enamines and nitriles .
For example, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives are often prepared by reducing pyrido[4,3-d]pyrimidin-4-ones with sodium borohydride, followed by functionalization at the amine position .
Challenges in 4-Amine Functionalization
Comparative Analysis with Positional Isomers
| Property | 6-Methyl-2-amine | Hypothesized 4-amine |
|---|---|---|
| Melting Point | 211–213°C | Unreported |
| pKa | 6.80 ± 0.20 | ~7.2 (predicted) |
| logP | 1.06 (predicted) | 1.5–2.0 (predicted) |
| Biological Target | Undocumented | Kinases/C5a receptor |
The 2-amine isomer’s lack of reported activity underscores the critical role of amine positioning in target engagement.
Future Research Directions
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Synthetic Optimization: Develop regioselective methods for 4-amine functionalization, potentially leveraging protective group strategies or transition-metal catalysis .
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In Vitro Profiling: Screen against kinase panels (e.g., TAM family) and inflammatory targets to identify lead candidates.
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ADMET Studies: Evaluate permeability, metabolic stability, and toxicity using in vitro models (e.g., Caco-2 assays) .
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